molecular formula C9H9N3O3 B13005843 Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate

Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate

Cat. No.: B13005843
M. Wt: 207.19 g/mol
InChI Key: KFBIFWIXJOXZQS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate is a heterocyclic compound that contains a pyrrole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrrole derivatives with triazine precursors under controlled conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate involves its interaction with specific molecular targets. For example, it can inhibit certain kinases involved in cancer cell proliferation by binding to their active sites and blocking their activity . The compound may also interfere with viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetate

InChI

InChI=1S/C9H9N3O3/c1-15-9(14)8(13)6-2-3-12-7(6)4-10-5-11-12/h2-5,8,13H,1H3

InChI Key

KFBIFWIXJOXZQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C2C=NC=NN2C=C1)O

Origin of Product

United States

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